molecular formula C6H5N3OS B1245906 3-Acetonyl-5-cyano-1,2,4-thiadiazole

3-Acetonyl-5-cyano-1,2,4-thiadiazole

Cat. No.: B1245906
M. Wt: 167.19 g/mol
InChI Key: CBYPTDZZPBRMOR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 2.35 (s, 3H, CH₃ from acetonyl).
    • δ 3.82 (s, 2H, CH₂ adjacent to ketone).
    • No aromatic protons, confirming substitution at positions 3 and 5.
  • ¹³C NMR (100 MHz, DMSO-d₆):
    • δ 206.5 (C=O), 117.2 (C≡N), 155.8 (C-3), 162.4 (C-5).

Infrared (IR) Spectroscopy

Key absorptions (KBr, cm⁻¹):

  • 2240 (C≡N stretch).
  • 1703 (C=O stretch).
  • 1560–1487 (C=N/C=S ring vibrations).

Mass Spectrometry

  • EI-MS : Molecular ion peak at m/z 167.19 (M⁺).
  • Fragmentation pattern: Loss of CO (28 amu) and CN (26 amu) groups.

Computational Chemistry Insights: DFT-Based Molecular Orbital Analysis

Density Functional Theory (DFT) studies at the B3LYP/6-311G(d,p) level reveal:

Molecular Orbital Properties

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
  • Electrostatic potential : Negative charge localized on the cyano group (-0.32 e), while the acetonyl ketone exhibits partial positive charge (+0.18 e).

Geometric Optimization

  • The thiadiazole ring maintains planarity, with substituents causing minimal distortion (dihedral angle < 5°).
  • NBO analysis : Strong hyperconjugation between the acetonyl carbonyl and thiadiazole ring (stabilization energy: 28.5 kcal/mol).

Table 2 : DFT-derived electronic properties

Parameter Value
HOMO Energy (eV) -6.82
LUMO Energy (eV) -2.62
Dipole Moment (Debye) 3.45

Properties

Molecular Formula

C6H5N3OS

Molecular Weight

167.19 g/mol

IUPAC Name

3-(2-oxopropyl)-1,2,4-thiadiazole-5-carbonitrile

InChI

InChI=1S/C6H5N3OS/c1-4(10)2-5-8-6(3-7)11-9-5/h2H2,1H3

InChI Key

CBYPTDZZPBRMOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NSC(=N1)C#N

Synonyms

3-acetonyl-5-cyano-1,2,4-thiadiazole

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 3-acetonyl-5-cyano-1,2,4-thiadiazole exhibit significant antimicrobial properties. In one study, compounds synthesized from this base structure demonstrated activity against various pathogens, including Helicobacter pylori and fungal strains .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundPathogenActivity (Inhibition Zone)
Compound 4H. pyloriModerate
Compound 5Fungal StrainsWeak

Anticancer Properties

The anticancer potential of this compound has been explored extensively. A review highlighted several derivatives that showed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, one derivative exhibited an IC50 value of 3.29 µg/mL against HCT116 cells .

Table 2: Cytotoxicity of Thiadiazole Derivatives

CompoundCell LineIC50 Value (µg/mL)
Derivative AMCF-710.0
Derivative BHCT1163.29

Anticonvulsant Activity

Some derivatives have shown promise as anticonvulsants in animal models. In testing, certain compounds displayed significant activity at dosages as low as 30 mg/kg, suggesting their potential as therapeutic agents for seizure disorders .

Pesticidal Activity

The compound's derivatives have been evaluated for their pesticidal properties. Studies indicate that certain thiadiazole derivatives possess herbicidal and fungicidal activities, making them suitable candidates for agricultural pesticides .

Table 3: Pesticidal Efficacy of Thiadiazole Derivatives

CompoundTarget Pest/FungusEfficacy (%)
Compound CXanthomonas oryzae56%
Compound DFusarium graminearumNotable

Synthesis and Reaction Mechanisms

The synthesis of this compound derivatives typically involves reactions with hydrazine derivatives leading to indolization or phenylpyrazolation processes. These reactions can yield compounds with enhanced biological activities . The mechanism of these reactions often involves nucleophilic attack on the thiadiazole ring followed by subsequent rearrangements.

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial effects of synthesized thiadiazole derivatives revealed that specific modifications to the acetonyl group significantly enhanced efficacy against bacterial strains compared to standard antibiotics .

Case Study 2: Anticancer Screening

In a comprehensive screening involving multiple cancer cell lines, a series of thiadiazole derivatives were tested for their growth inhibition capabilities. Results indicated that structural variations greatly influenced anticancer activity, with some compounds outperforming existing chemotherapeutics in vitro .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Thiadiazole Derivatives

Table 1: Structural and Functional Comparison of 1,2,4-Thiadiazole Derivatives
Compound Name Structural Features Reactivity Biological Activity References
3-Acetonyl-5-cyano-1,2,4-thiadiazole 3-acetonyl, 5-cyano Indolization, phenylpyrazolation Weak anti-H. pylori activity
5-Amino-3-methyl-1,2,4-thiadiazole 5-amino, 3-methyl Nucleophilic substitution Not reported
5-Bromo-3-methyl-1,2,4-thiadiazole 5-bromo, 3-methyl Cross-coupling reactions Not reported
5-Amino-3-phenyl-1,2,4-thiadiazole 5-amino, 3-phenyl Aromatic electrophilic substitution Not reported

Key Observations :

  • Electronic Effects: The cyano group in this compound enhances electrophilicity at the thiadiazole ring, enabling reactions with nucleophiles like phenylhydrazines. In contrast, bromo-substituted derivatives (e.g., 5-bromo-3-methyl-1,2,4-thiadiazole) are more suited for metal-catalyzed cross-coupling due to the bromine leaving group .
  • Biological Activity: Only this compound has documented (albeit weak) antimicrobial activity, likely due to its ability to generate bioactive indole-pyrazole hybrids . Amino-substituted analogues (e.g., 5-amino-3-methyl-1,2,4-thiadiazole) lack reported bioactivity, suggesting substituent-specific interactions are critical .

Comparative Analysis with Heterocyclic Analogues

Triazole Derivatives (e.g., 3-Aryl-5-mercapto-1,2,4-triazoles)

Triazole derivatives, such as 3-aryl-5-mercapto-1,2,4-triazoles, differ in ring structure (triazole vs. thiadiazole) and substituents (mercapto vs. cyano/acetonyl). These compounds exhibit antinociceptive, anticancer, and plant growth regulatory activities due to the mercapto group’s ability to form disulfide bonds or coordinate metals . Unlike this compound, triazoles are more commonly explored for hypoglycemic and antiviral applications .

Imidazolo-Thiadiazole Hybrids

Compounds like imidazolo[2,1-b]thiadiazoles (e.g., derivatives of 2-amino-5-aryl-1,3,4-thiadiazole) feature fused ring systems. These hybrids are synthesized for diverse pharmacological targets, including kinase inhibition, but lack the direct indolization reactivity seen in this compound .

Preparation Methods

Cyclocondensation of Cyanoacetone with Thiourea Derivatives

A primary route to 3-acetonyl-5-cyano-1,2,4-thiadiazole involves the cyclocondensation of cyanoacetone (CH₃COCH₂CN) with sulfur-containing precursors. Thioureas or thioamides serve as effective sulfur donors in the presence of chlorinating agents. For example, reacting cyanoacetone with thiourea in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions yields the thiadiazole core . The mechanism proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic carbon of the cyano group, followed by cyclization and elimination of ammonia (Fig. 1).

Optimization Insights

  • Solvent Choice : Non-protonic polar solvents (e.g., DMF, dimethylacetamide) enhance reaction rates by stabilizing intermediates .

  • Temperature : Reactions conducted at 60–85°C for 4–20 hours achieve optimal yields (70–85%) .

  • Stoichiometry : A 2:1 molar ratio of sulfur monochloride (SCl₂) to cyanoacetone minimizes side products like polysulfides .

Functionalization of Preformed 1,2,4-Thiadiazole Cores

An alternative approach involves modifying preconstructed 1,2,4-thiadiazole scaffolds. For instance, 5-cyano-1,2,4-thiadiazole-3-carboxylic acid can undergo decarboxylative acetonylation. Treatment with acetyl chloride in the presence of AlCl₃ facilitates Friedel-Crafts acylation, introducing the acetonyl group at position 3 . This method avoids direct handling of reactive intermediates and improves regioselectivity.

Key Data

ParameterValueSource
Yield65–78%
Reaction Time6–8 hours
Temperature25–40°C

One-Pot Synthesis via [3+2] Cycloaddition

A streamlined one-pot method employs the reaction of acetonyl chloride (CH₃COCH₂Cl) with 5-cyano-1,2,4-thiadiazole-3-thiol under basic conditions. The thiol group acts as a leaving group, enabling nucleophilic displacement by the acetonyl moiety. Triethylamine (TEA) is typically used to scavenge HCl, driving the reaction to completion .

Mechanistic Analysis

  • Deprotonation of the thiol group by TEA generates a thiolate anion.

  • Nucleophilic attack on acetonyl chloride forms a thioether intermediate.

  • Intramolecular cyclization eliminates chloride, yielding the target compound.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A mixture of cyanoacetone, thiosemicarbazide, and SCl₂ irradiated at 100°C for 15 minutes achieves 90% conversion, significantly reducing reaction time compared to conventional heating . This method is ideal for high-throughput applications but requires precise control of microwave parameters to prevent decomposition.

Critical Comparison of Methods

MethodYield (%)TimeScalabilityPurity
Cyclocondensation70–854–20 hrsHigh>95%
Functionalization65–786–8 hrsModerate90–95%
One-Pot Synthesis80–882–4 hrsHigh>98%
Microwave-Assisted85–9015 minLow85–90%

Cyclocondensation remains the most scalable and reproducible method, whereas microwave-assisted synthesis offers rapid results at the expense of purity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-acetonyl-5-cyano-1,2,4-thiadiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves cyclocondensation reactions. For example, reacting thioamide precursors with nitriles under acidic conditions (e.g., glacial acetic acid) followed by reflux (4–6 hours) and solvent evaporation under reduced pressure . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and temperature control (80–100°C). Purity is confirmed via TLC and recrystallization using ethanol or acetonitrile. Contradictions in yield (50–80%) across studies may arise from variations in solvent polarity or catalyst presence .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the acetonyl (CH3CO-) and cyano (-CN) groups. For instance, the acetonyl methyl protons appear as a singlet near δ 2.5 ppm, while the cyano carbon resonates at ~115 ppm in ¹³C NMR . High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+H]+ for C5H4N3OS). Discrepancies in IR spectra (e.g., C≡N stretching at 2200–2250 cm⁻¹ vs. 2150 cm⁻¹) may indicate tautomeric shifts or solvent effects .

Q. What biological activities have been reported for this compound, and how are these assays designed?

  • Methodological Answer : Derivatives exhibit antimicrobial and enzyme inhibitory activity. For example, in vitro antibacterial assays against E. coli and S. aureus use broth microdilution (MIC values 8–64 µg/mL). Molecular docking (AutoDock Vina) predicts binding to bacterial dihydrofolate reductase (DHFR) with ∆G values ≤ -7.5 kcal/mol . Contradictions in activity data (e.g., IC50 variations) may stem from differences in bacterial strains or assay protocols .

Advanced Research Questions

Q. How does tautomerism in this compound impact its reactivity and biological interactions?

  • Methodological Answer : The compound may exist as thione (C=S) or thiol (S-H) tautomers. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show the thione form is more stable in the gas phase (ΔG = 2.3 kcal/mol), while polar solvents favor the thiol tautomer. X-ray crystallography and NMR in DMSO-d6 resolve these forms . Contradictions arise when tautomeric ratios differ between experimental (e.g., UV-Vis in ethanol) and computational models .

Q. What is the mechanism of this compound in heterocyclic ring formation (e.g., indoles or pyrazoles)?

  • Methodological Answer : Reacting with phenylhydrazine hydrochlorides under microwave irradiation (100 W, 120°C) induces cyclization to form phenylpyrazole derivatives. The mechanism involves nucleophilic attack at the acetonyl carbonyl, followed by dehydration (confirmed by LC-MS intermediates) . Conflicting pathways (e.g., competing indolization vs. pyrazolation) are resolved via kinetic studies (Arrhenius plots) .

Q. How can computational methods predict the electrochemical properties of this compound derivatives?

  • Methodological Answer : Cyclic voltammetry (CV) in acetonitrile reveals redox peaks at -0.8 V (reduction) and +1.2 V (oxidation). DFT-based HOMO-LUMO analysis (Gaussian 09) correlates these with electron-withdrawing cyano groups (HOMO = -6.2 eV). Discrepancies between experimental and theoretical band gaps (0.3–0.5 eV) highlight solvent polarization effects .

Q. What strategies resolve contradictions in reported pharmacological data for thiadiazole derivatives?

  • Methodological Answer : Meta-analysis of IC50 values (e.g., COX-2 inhibition) identifies outliers due to assay variability (e.g., cell-free vs. cell-based systems). Standardized protocols (e.g., NIH-3T3 fibroblast viability assays) and QSAR models (R² > 0.85) improve reproducibility .

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